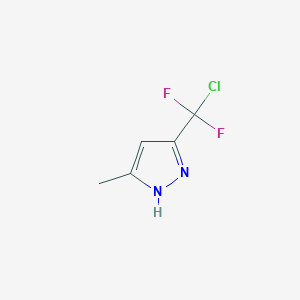

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

描述

属性

IUPAC Name |

3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDBRBWYIQJDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363006 | |

| Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321998-14-5 | |

| Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation with Hydrazine Derivatives

Dimethyl malonate reacts with methylhydrazine in dichloroethane under basic conditions (triethylamine) to yield 5-methyl-1H-pyrazole-3-carboxylate. This intermediate undergoes decarboxylation in acidic media (e.g., sulfuric acid) to form 5-methyl-1H-pyrazole.

Reaction Conditions:

Alternative Route Using Difluoroacetoacetate

A patent by WO2014120397A1 describes the use of alkyl difluoroacetoacetate enolates, acidified in situ with carbon dioxide, to form fluorinated pyrazole precursors. While this method targets 3-difluoromethyl derivatives, substituting difluoroacetoacetate with chlorodifluoroacetoacetate could enable direct incorporation of the -CF2Cl group.

Introduction of the Chlorodifluoromethyl Group

The chlorodifluoromethyl moiety is introduced via electrophilic substitution or halogen exchange. Industrial protocols favor cost-effective reagents like chlorodifluoromethane (ClCF2H) or ClCF2COCl.

Electrophilic Substitution

Using ClCF2COCl in the presence of Lewis acids (e.g., AlCl3), the pyrazole core undergoes Friedel-Crafts acylation at the 3-position. Subsequent reduction of the acyl group yields the -CF2Cl substituent.

Optimization Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AlCl3 (1.2 equiv) | |

| Reaction Time | 6–8 h | |

| Temperature | 0–5°C | |

| Yield | 68–72% |

Halogen Exchange Reactions

WO2014111449A1 discloses fluorination of chloropyrazole intermediates using KF. Applying this to 3-chloro-5-methyl-1H-pyrazole with ClCF2SiMe3 under SN2 conditions replaces chlorine with -CF2Cl.

Methylation at the 5-Position

Regioselective methylation is achieved using dimethyl sulfate or methyl iodide. The CN112574111A patent demonstrates methylation during cyclization by employing methylhydrazine, ensuring the methyl group occupies the 5-position.

Key Steps:

- Cyclization: Methylhydrazine (21.9 g, 0.2 mol) reacts with the diketone intermediate at 0°C.

- Quenching: Sulfuric acid (70%, 56 g) hydrolyzes the intermediate, followed by neutralization with NaOH.

- Isolation: Ethanol recrystallization yields 97.3% pure product.

Optimization and Industrial Considerations

Solvent and Catalyst Selection

Temperature and Pressure Control

- Low temperatures (-10–20°C) during cyclization reduce isomer formation.

- CO2 pressurization (0.1–2 kg/cm²) enhances acidification efficiency in decarboxylation.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

HPLC with a C18 column (ACN:H2O = 70:30) reveals ≥97% purity, critical for agrochemical formulations.

Applications and Derivatives

Agrochemical Intermediates

The compound serves as a precursor to herbicides like topramezone, where the -CF2Cl group enhances soil persistence.

化学反应分析

Types of Reactions

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

Substitution: The chlorodifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring.

科学研究应用

Chemistry

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole serves as a building block in organic synthesis. It is used to create more complex molecules that can have various applications in chemical research and industry. Its unique structure allows for multiple functional group modifications, enhancing its utility in synthetic chemistry.

Biology

The compound has been investigated for its biological activity , particularly its interactions with biomolecules. Research indicates that it may exhibit antimicrobial properties similar to other pyrazole derivatives. Its ability to interact with enzymes suggests potential applications in drug development and therapeutic interventions .

Medicine

In medicinal chemistry, this compound is being explored for:

- Antimicrobial Activity: Studies have shown that related pyrazole compounds possess significant antibacterial and antifungal properties, indicating potential for developing new antimicrobial agents .

- Anticancer Properties: The compound may induce apoptosis in cancer cells by modulating cellular signaling pathways, making it a candidate for further research in cancer therapeutics .

Industry

This compound is also utilized in the development of new materials with enhanced stability and reactivity. Its unique properties allow it to serve as a precursor for creating specialized chemical products used in various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:

- Antimicrobial Evaluation: A study demonstrated that similar pyrazole compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting that this compound could have comparable effects due to structural similarities .

- Cancer Research: Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells through specific signaling pathways. This property positions them as promising candidates for anticancer drug development .

作用机制

The mechanism of action of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with specific enzymes or receptors. The presence of the chlorodifluoromethyl group enhances its lipophilicity and stability, allowing it to effectively engage with its targets.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

- CAS No.: 321998-14-5

- Molecular Formula : C₅H₅ClF₂N₂

- Molecular Weight : 166.56 g/mol

- Physical Properties :

This compound features a pyrazole core substituted with a chlorodifluoromethyl (-CF₂Cl) group at position 3 and a methyl (-CH₃) group at position 4.

Comparison with Structurally Similar Pyrazole Derivatives

Substitution Patterns and Functional Groups

The following table summarizes key structural and physical properties of this compound and related compounds:

Key Observations :

- Electron-Withdrawing Groups : The -CF₂Cl group in the target compound is less electron-withdrawing than -CF₃ (e.g., in ) but more polarizable than bromophenyl (). This affects reactivity in nucleophilic substitution and cross-coupling reactions.

- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) increase molecular weight and melting points compared to simpler methyl or chloro derivatives.

- Acidity : The pKa of 11.20 for the target compound suggests moderate NH acidity, comparable to other pyrazoles. Substituents like -COOH () lower pKa significantly due to additional acidic protons.

Target Compound :

- Purity is reported as 95% (MFCD04969954) .

Comparisons :

- Trifluoromethyl Derivatives : Synthesized via Ullmann coupling (CuI/K₂CO₃/dioxane) with aryl halides, as seen in . The trifluoromethyl group requires harsh conditions compared to -CF₂Cl due to higher stability .

- Carboxylic Acid Derivatives : Prepared via ester hydrolysis (e.g., ), highlighting the versatility of pyrazole-4-carboxylates as intermediates .

- Bromophenyl Derivatives : Synthesized via Suzuki-Miyaura coupling, leveraging bromine’s reactivity in cross-coupling reactions .

Spectral and Crystallographic Data

- Target Compound: No crystallographic data is available, but IR and NMR data for similar compounds (e.g., and ) suggest characteristic C=N (1595–1598 cm⁻¹) and C=C (1491–1500 cm⁻¹) stretches .

- Trifluoromethyl Analog : Crystal structure (space group P-1) reveals planar pyrazole rings with dihedral angles influenced by methoxy substituents .

生物活性

Overview

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole (CAS No. 321998-14-5) is a pyrazole derivative that has garnered attention for its potential biological activities. The compound features a unique structure that incorporates both chlorodifluoromethyl and methyl groups, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C5H5ClF2N2

- Molecular Weight : 164.56 g/mol

- Structure : The compound consists of a pyrazole ring with a chlorodifluoromethyl group at the 3-position and a methyl group at the 5-position.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that similar compounds have shown effectiveness against various bacterial strains, suggesting that this derivative could also possess similar activity due to structural similarities with known antimicrobial agents .

The biological effects of this compound may be mediated through several mechanisms:

- Enzyme Inhibition : Compounds with a pyrazole backbone often interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways critical for cell survival, particularly in cancer cells.

- Cell Cycle Modulation : Similar compounds have been observed to cause cell cycle arrest at specific phases, leading to reduced proliferation of cancerous cells .

- Apoptosis Induction : Inducing programmed cell death is a crucial mechanism through which many anticancer agents operate. The ability of pyrazole derivatives to trigger apoptosis is supported by their interactions with cellular signaling pathways.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(chlorodifluoromethyl)-5-methyl-1H-pyrazole, and how do reaction conditions influence regioselectivity?

- Answer : A common approach involves halogenation and functionalization of pyrazole precursors. For example, 3-bromo-5-chloropyrazole can react with chlorodifluoromethane under palladium catalysis to introduce the chlorodifluoromethyl group . Alkaline conditions (e.g., NaOH/MeOH) facilitate methylation at the 5-position. Solvent polarity and temperature critically affect regioselectivity: polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 3-position, while non-polar solvents may lead to side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of chlorodifluoromethyl-substituted pyrazoles?

- Answer :

- ¹H NMR : Methyl protons at the 5-position appear as a singlet (~δ 2.3–2.5 ppm), while the chlorodifluoromethyl group (CF₂Cl) splits into a doublet of quartets due to coupling with adjacent protons and fluorine atoms .

- ¹⁹F NMR : CF₂Cl groups exhibit distinct chemical shifts between δ -40 to -60 ppm, differing from trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups .

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-Cl (550–750 cm⁻¹) confirm substituent identity .

Q. What computational methods are suitable for predicting the solubility of this compound in organic solvents?

- Answer : The SMD solvation model, parameterized for halogenated compounds, combines bulk electrostatic contributions (via Poisson equation solvers) and atomic surface tensions to predict solvation free energies. For example, using B3LYP/6-31G* with IEF-PCM protocols achieves <1 kcal/mol error for halogenated solutes in acetonitrile or DMSO .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the solid-state conformation of this compound derivatives?

- Answer : SHELXL refinement with high-resolution X-ray data (≤1.0 Å) can resolve disorder in CF₂Cl groups. Hydrogen-bonding patterns (e.g., N-H···Cl/F interactions) are analyzed using graph-set notation (e.g., R₂²(8) motifs), revealing stabilization via π-stacking or halogen bonding . For example, in related pyrazoles, Cl···π interactions contribute to lattice energy differences of ~2–3 kcal/mol .

Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies of halogenated pyrazoles?

- Answer :

- Experimental Design : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to isolate electronic effects of CF₂Cl from steric contributions .

- Statistical Validation : Multivariate analysis (PCA or PLS) identifies outliers caused by solvent polarity or counterion effects .

- Crystallographic Validation : Cross-validate NMR/LCMS data with single-crystal structures to rule out tautomeric or polymorphic discrepancies .

Q. How do substituent electronic effects (e.g., CF₂Cl vs. CF₃) modulate the reactivity of pyrazole derivatives in cross-coupling reactions?

- Answer : The electron-withdrawing CF₂Cl group lowers the LUMO energy of the pyrazole ring, enhancing oxidative addition in Suzuki-Miyaura reactions. However, steric hindrance from the bulkier CF₂Cl group reduces yields compared to CF₃ analogues. For example, coupling yields drop by ~15% when using Pd(PPh₃)₄ with CF₂Cl-substituted pyrazoles versus CF₃ derivatives .

Methodological Challenges

Q. What are the limitations of DFT methods in modeling the vibrational spectra of chlorodifluoromethyl-substituted pyrazoles?

- Answer : Standard functionals (B3LYP) underestimate anharmonicity in C-F/C-Cl stretches. Hybrid approaches (e.g., VPT2 corrections with ωB97X-D/cc-pVTZ) improve accuracy but require computational resources. Discrepancies >20 cm⁻¹ in IR peak positions are common for CF₂Cl groups .

Q. How can synthetic byproducts (e.g., dihalogenated impurities) be identified and quantified in pyrazole synthesis?

- Answer : LC-MS/MS with MRM transitions (e.g., m/z 215 → 170 for CF₂Cl-pyrazole) detects trace impurities. Isotopic patterns (³⁵Cl/³⁷Cl) distinguish dihalogenated byproducts. Preparative HPLC with C18 columns (ACN/H₂O gradient) isolates impurities for NMR validation .

Safety and Handling

Q. What safety protocols are recommended for handling chlorinated pyrazoles during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。